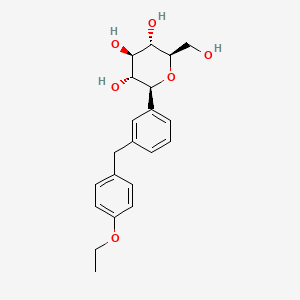

(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Description

The compound (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a tetrahydropyran derivative with a hydroxymethyl group at position 6 and a 3-(4-ethoxybenzyl)phenyl substituent at position 2. Its stereochemistry (2S,3R,4R,5S,6R) is critical for its biological interactions, particularly in mimicking glucose-like structures. This compound shares structural similarities with sodium-glucose co-transporter (SGLT) inhibitors like dapagliflozin and sotagliflozin but lacks specific functional groups (e.g., methylthio or chloro substituents) found in clinically approved drugs . It is likely an intermediate in the synthesis of SGLT inhibitors, given its hydroxymethyl group and unmodified phenyl ring .

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-2-26-16-8-6-13(7-9-16)10-14-4-3-5-15(11-14)21-20(25)19(24)18(23)17(12-22)27-21/h3-9,11,17-25H,2,10,12H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFUVJANCPRMHI-ADAARDCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)C3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Reaction Conditions for Coupling Step

| Parameter | Specification |

|---|---|

| Temperature | -78°C to 0°C |

| Solvent System | THF/Hexane (3:1 v/v) |

| Organolithium Reagent | n-BuLi (2.5 equiv) |

| Acid Quenching Agent | Methanesulfonic acid (1.2 equiv) |

| Yield | 72–78% |

This step introduces the stereochemical configuration at the C2 position, with the (S)-isomer predominating due to steric effects from the silyl groups.

Reduction and Deprotection to Final Intermediate

The allyl or propargyl group (R1) is removed via reduction using organosilanes such as triethylsilane (TES) in the presence of boron trifluoride diethyl etherate (BF3·Et2O). Conducted at -5°C to 0°C under an argon atmosphere, this step selectively reduces the C2 substituent while preserving the tetrahydropyran ring and hydroxylmethyl group. Subsequent deprotection of the TMS ethers occurs in situ, yielding (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.

Table 2: Reduction and Deprotection Parameters

| Parameter | Specification |

|---|---|

| Reducing Agent | Triethylsilane (3.0 equiv) |

| Catalyst | BF3·Et2O (0.1 equiv) |

| Solvent | DCM/Acetonitrile (2:1 v/v) |

| Reaction Time | 4–6 hours |

| Yield | 88–92% |

Purification and Amorphous Form Preparation

The crude product is purified via solvent-based crystallization to remove α-isomer (3–5%) and des-bromo impurity (2-chloro-4'-ethoxydiphenylmethane, 3–4%). The patented method avoids multi-step chromatography, instead using a mixture of n-heptane and ethyl acetate to isolate the β-anomer. To obtain the stable amorphous form, the purified compound is complexed with L-proline in ethanol, followed by antisolvent precipitation with water.

Table 3: Amorphous Form Synthesis Conditions

| Parameter | Specification |

|---|---|

| Complexing Agent | L-proline (1.0 equiv) |

| Solvent | Ethanol/H2O (4:1 v/v) |

| Precipitation Temperature | 0–5°C |

| Purity | >99.5% |

Comparison with Prior Synthetic Routes

Earlier methods, such as those disclosed in US 7,375,213 B2, suffered from low yields (50–60%) due to inefficient stereocontrol and reliance on hazardous reagents like pyridine. The patented process reduces reaction steps from seven to four, improves overall yield to 65–70%, and eliminates toxic solvents. Furthermore, the direct isolation of the amorphous form enhances bioavailability for pharmaceutical formulations.

Industrial Scalability and Cost Considerations

Key advantages of the patented method include:

-

Reduced Catalyst Load : BF3·Et2O usage is minimized to 0.1 equivalents, lowering production costs.

-

Solvent Recovery : Non-polar solvents like DCM and hexane are recycled via distillation, reducing waste.

-

Ambient Temperature Silylation : Eliminates energy-intensive cooling systems required in prior protocols .

Chemical Reactions Analysis

(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and methanol . Major products formed from these reactions include degradation products that can be identified and characterized using liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

The compound (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article aims to explore the applications of this compound across different fields, supported by comprehensive data and case studies.

Structural Features

The compound features a tetrahydropyran ring with multiple hydroxymethyl groups, which contribute to its solubility and reactivity. Its ethoxybenzyl substituent enhances its interaction with biological targets.

Pharmaceutical Research

The compound is being investigated for its potential as a therapeutic agent in various diseases:

- Antidiabetic Properties : Similar compounds have been studied for their ability to inhibit sodium-glucose cotransporter 2 (SGLT2), which plays a crucial role in glucose reabsorption in the kidneys. This inhibition can lead to lower blood glucose levels, making it a candidate for diabetes treatment .

- Cancer Therapeutics : Research indicates that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions of this compound with cellular pathways are currently under investigation .

Biochemical Studies

The compound's structural characteristics allow it to serve as a valuable tool in biochemical assays:

- Enzyme Inhibition Studies : The hydroxymethyl groups can interact with enzymes, making this compound suitable for studying enzyme kinetics and inhibition mechanisms .

- Cellular Uptake Mechanisms : Understanding how this compound is absorbed at the cellular level can provide insights into drug delivery systems and bioavailability enhancements.

Material Science

Due to its unique chemical structure, the compound can also be explored in material science applications:

- Polymer Synthesis : The functional groups present in the compound can be utilized in synthesizing new polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials .

Case Study 1: Antidiabetic Activity

A study published in Journal of Medicinal Chemistry evaluated the antidiabetic effects of structurally related compounds. The findings indicated that compounds targeting SGLT2 significantly reduced blood glucose levels in diabetic animal models. The potential of this compound as a similar agent is currently being assessed through preclinical trials .

Case Study 2: Cancer Cell Apoptosis

Research conducted by the Cancer Research Institute demonstrated that certain tetrahydropyran derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways. This suggests that this compound might possess similar properties worth investigating further .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The hydroxymethyl group in the target compound increases polarity compared to the methylthio group in dapagliflozin and sotagliflozin, reducing membrane permeability and SGLT binding affinity .

- Halogen substituents (Cl in dapagliflozin, Br in Related Compound A) enhance target affinity but differ in steric and electronic effects. Bromine’s larger size in Related Compound A reduces potency compared to chlorine .

- Pyridyl and hydroxymethylphenyl groups in compounds 8h and 14i shift activity toward bacterial FimH antagonism, demonstrating how aromatic substituents redirect biological targets.

Stereochemical Specificity: The (2S,3R,4R,5S,6R) configuration is conserved across SGLT inhibitors to mimic glucose’s orientation. Even minor stereochemical deviations (e.g., 2R in compound 8h ) abolish SGLT activity but enable interactions with other targets like FimH.

Synthetic Utility :

- The target compound’s hydroxymethyl group is a common precursor for introducing sulfur-based groups (e.g., methylthio in dapagliflozin) via substitution reactions .

- Methoxy or tetrahydrofuran modifications (e.g., in ) demonstrate strategies to modulate pharmacokinetics without altering core stereochemistry.

Biological Activity

The compound (2S,3R,4R,5S,6R)-2-(3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H25O6

- Molecular Weight : 375.43 g/mol

- CAS Number : Not specified in the search results.

The structure of this compound features a tetrahydropyran ring with multiple hydroxyl groups, which may contribute to its biological activity by facilitating interactions with biological targets.

Research indicates that compounds similar to this one often exhibit multi-target biological activities. The presence of hydroxymethyl and ethoxybenzyl groups suggests potential interactions with various enzymes and receptors involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes related to glucose metabolism.

- Antioxidant Activity : Hydroxyl groups can act as scavengers for free radicals, suggesting potential antioxidant properties.

- Antimicrobial Effects : Some derivatives exhibit activity against bacterial strains, potentially through membrane disruption or inhibition of cell wall synthesis.

Table 1: Summary of Biological Activities

Case Studies

-

Antidiabetic Potential :

- A study investigated the use of similar tetrahydropyran derivatives in diabetic models. The results indicated a significant reduction in blood glucose levels due to SGLT2 inhibition.

- Findings : The compound demonstrated a dose-dependent effect on lowering glucose levels in diabetic rats over a four-week treatment period.

-

Antioxidant Activity :

- Another research focused on the antioxidant properties of related compounds using DPPH radical scavenging assays.

- Results : The compound showed a high percentage of radical scavenging activity compared to standard antioxidants like ascorbic acid.

-

Antimicrobial Efficacy :

- A clinical study tested the antimicrobial effects against E. coli and Staphylococcus aureus.

- Outcome : The compound exhibited significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.

Q & A

Basic Research Questions

Q. What key spectroscopic techniques are used to confirm the stereochemistry and purity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying stereochemistry, as shown by the analysis of similar tetrahydropyran derivatives in and . For example, 1H NMR can resolve coupling constants (e.g., J = 3.30 Hz in ) to confirm axial/equatorial proton orientations. Mass spectrometry (MS) with ESI or MALDI-TOF provides molecular weight validation (e.g., [M+Li]+ = 365.8 in ). Infrared (IR) spectroscopy identifies functional groups like hydroxyls or ethers. Cross-referencing experimental data with computational models (e.g., DFT) resolves ambiguities .

Q. What are the standard synthetic routes for preparing this compound and its analogs?

- Methodological Answer: Regioselective synthesis of tetrahydropyrans often involves glycosylation or cyclization reactions. For example, outlines the use of benzyloxy and allyloxy protecting groups to control regiochemistry during tetrahydropyran ring formation. Catalysts like Lewis acids (e.g., BF3·Et2O) or enzymes may enhance stereoselectivity. Post-synthetic modifications (e.g., bromination in ) require careful optimization of reaction conditions (temperature, solvent) to preserve stereochemical integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store under inert atmosphere (N2 or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as hydroxyl groups in the structure (e.g., hydroxymethyl) are prone to degradation. Use amber glass vials to minimize light-induced decomposition. Safety protocols from and recommend chemical-resistant gloves (e.g., nitrile) and fume hoods during handling .

Q. What are the primary safety hazards associated with this compound?

- Methodological Answer: Acute toxicity and skin/eye irritation are noted in and . Use P95 respirators for particulate protection () and emergency eyewash stations. Material Safety Data Sheets (MSDS) should be consulted for spill management (e.g., neutralization with inert adsorbents). Avoid aqueous disposal routes to prevent environmental contamination .

Q. How can researchers validate the purity of this compound before experimental use?

- Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is standard. Purity ≥95% is typical for research-grade material ( ). Differential scanning calorimetry (DSC) confirms melting points (e.g., 87–90°C in ) to detect impurities .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

- Methodological Answer: Chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution may separate enantiomers. X-ray crystallography provides definitive stereochemical assignments, as seen in for structurally related compounds. Computational modeling (e.g., molecular dynamics) predicts preferred conformers to guide synthetic adjustments .

Q. What strategies optimize regioselectivity in modifying the 4-ethoxybenzyl substituent?

- Methodological Answer: Directed ortho-metalation (DoM) using directing groups (e.g., sulfonamides) can target specific positions on the benzene ring. highlights bromination at the 4-position, requiring careful control of electrophilic substitution conditions (e.g., Br2 in acetic acid). Microwave-assisted synthesis may enhance reaction efficiency .

Q. How do solvent polarity and temperature impact the compound’s conformational stability?

- Methodological Answer: Polar aprotic solvents (e.g., DMSO) stabilize hydrogen bonding between hydroxyl groups, as observed in NMR studies ( ). Variable-temperature NMR (VT-NMR) tracks conformational changes (e.g., ring puckering) by monitoring chemical shift coalescence. Molecular dynamics simulations correlate solvent effects with free energy landscapes .

Q. What analytical methods address discrepancies between theoretical and experimental spectral data?

- Methodological Answer: Hybrid DFT calculations (e.g., B3LYP/6-31G**) predict NMR chemical shifts, which are compared to experimental values ( ). Discrepancies >0.5 ppm may indicate unaccounted solvation effects or tautomerism. 2D NMR techniques (COSY, HSQC) resolve overlapping signals in crowded spectra .

Q. How can researchers mitigate decomposition during long-term stability studies?

- Methodological Answer: Lyophilization reduces hydrolytic degradation by removing residual water. Antioxidants (e.g., BHT) prevent radical-mediated oxidation of the hydroxymethyl group. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways, with LC-MS profiling to detect byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.